molecular formula C18H15NO3S2 B2512458 (E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

(E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2512458
M. Wt: 357.5 g/mol
InChI Key: NMYDPSCPARBVHD-RVDMUPIBSA-N
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Description

WAY-300507 is a chemical compound known for its role as a beta-catenin modulator. It has the molecular formula C₁₈H₁₅NO₃S₂ and a molecular weight of 357.45 g/mol . This compound is primarily used in scientific research due to its ability to influence the Wnt signaling pathway, which is crucial in various biological processes.

Scientific Research Applications

WAY-300507 has several scientific research applications, including:

    Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the Wnt signaling pathway.

    Biology: It is used in biological research to study cell signaling, gene expression, and cellular differentiation.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of WAY-300507 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of naphthalene derivatives with thiazolidinone to form the core structure.

    Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.

Industrial production methods for WAY-300507 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

WAY-300507 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

WAY-300507 exerts its effects by modulating the activity of beta-catenin, a key protein in the Wnt signaling pathway. Beta-catenin is involved in regulating gene expression, cell behavior, and cellular differentiation. WAY-300507 influences the stability and activity of beta-catenin, thereby affecting the downstream signaling pathways and cellular responses .

Comparison with Similar Compounds

WAY-300507 is unique in its ability to modulate beta-catenin activity. Similar compounds include:

    XAV939: Another beta-catenin inhibitor that works by stabilizing the destruction complex of beta-catenin.

    ICG-001: A compound that inhibits the interaction between beta-catenin and its co-activator, CBP.

    PRI-724: A compound that disrupts the interaction between beta-catenin and its co-activator, CBP, similar to ICG-001.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYDPSCPARBVHD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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